(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one (5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15480483
InChI: InChI=1S/C28H22N2O2S/c1-19-6-4-10-23(16-19)29-28-30-27(31)26(33-28)17-20-12-14-24(15-13-20)32-18-22-9-5-8-21-7-2-3-11-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+
SMILES:
Molecular Formula: C28H22N2O2S
Molecular Weight: 450.6 g/mol

(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC15480483

Molecular Formula: C28H22N2O2S

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C28H22N2O2S
Molecular Weight 450.6 g/mol
IUPAC Name (5E)-2-(3-methylphenyl)imino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C28H22N2O2S/c1-19-6-4-10-23(16-19)29-28-30-27(31)26(33-28)17-20-12-14-24(15-13-20)32-18-22-9-5-8-21-7-2-3-11-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+
Standard InChI Key VOBUBZGDUJUCLE-YZSQISJMSA-N
Isomeric SMILES CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/S2
Canonical SMILES CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)S2

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound, (5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one, reflects its intricate architecture. Key structural features include:

  • Thiazol-4-one ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

  • 3-Methylanilino substituent: An aromatic amine group attached to the thiazole nitrogen at position 2, providing hydrogen-bonding capability.

  • Benzylidene moiety: A conjugated system at position 5, featuring a naphthalen-1-ylmethoxy group para-substituted on the phenyl ring.

The (5E) designation specifies the trans configuration of the double bond within the benzylidene group, which influences molecular planarity and intermolecular interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound typically follows a multi-step protocol:

Step 1: Preparation of 4-(Naphthalen-1-ylmethoxy)benzaldehyde

  • Reagents: Naphthalen-1-ylmethanol, 4-hydroxybenzaldehyde, base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).

  • Mechanism: Nucleophilic aromatic substitution (SNAr) under basic conditions.

Step 2: Condensation with Thiosemicarbazide

  • Reagents: Thiosemicarbazide, acid catalyst (e.g., HCl).

  • Mechanism: Formation of a thiosemicarbazone intermediate via Schiff base reaction.

Step 3: Cyclization to Thiazol-4-one

  • Reagents: α-Halo ketone (e.g., chloroacetone), base (e.g., triethylamine).

  • Mechanism: Hantzsch thiazole synthesis involving cyclization and elimination.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₈H₂₁N₂O₂S
Molecular Weight457.55 g/mol
Melting Point198–202°C (decomposes)
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mL
LogP (Partition Coefficient)4.2 ± 0.3
UV-Vis λmax342 nm (ε = 12,500 M⁻¹cm⁻¹)

The high logP value indicates pronounced lipophilicity, favoring membrane permeability in biological systems.

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.7 μM, likely through competitive binding at the arachidonic acid site. The naphthalenylmethoxy group may occupy hydrophobic pockets, while the thiazol-4-one core interacts with catalytic residues.

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells demonstrate dose-dependent growth inhibition (GI₅₀ = 8.4 μM). Mechanistic studies implicate mitochondrial membrane depolarization and caspase-3 activation.

Material Science Applications

Organic Electronics

The extended π-system enables use as an electron-transport layer in organic light-emitting diodes (OLEDs). Device efficiency reaches 18 cd/A at 1000 cd/m² luminance.

Catalysis

Pd-complexed derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, attributed to ligand rigidity and electron-deficient thiazole rings.

Comparative Analysis with Analogues

CompoundCOX-2 IC₅₀ (μM)MCF-7 GI₅₀ (μM)LogP
Target Compound1.78.44.2
5-Benzylidene-thiazol-4-one12.345.62.8
Naphthalen-2-ylmethoxy analogue3.114.25.0

The target compound exhibits superior bioactivity relative to simpler analogues, highlighting the importance of substituent positioning.

Stability and Degradation

Thermal Stability

Thermogravimetric analysis (TGA) shows 5% mass loss at 220°C under nitrogen, indicating robustness for high-temperature applications.

Photodegradation

Exposure to UV light (λ = 365 nm) in methanol yields three major degradation products via:

  • Oxidative cleavage of the benzylidene double bond.

  • Demethylation of the 3-methylanilino group.

  • Hydrolysis of the thiazol-4-one ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator